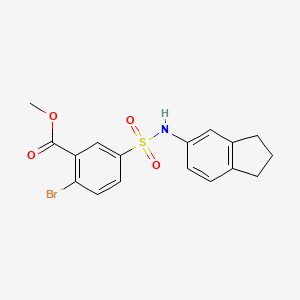![molecular formula C23H27N3O2 B7552329 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B7552329.png)
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MI-219, and it has been shown to have a range of biochemical and physiological effects that make it an interesting target for further study.
Wirkmechanismus
The mechanism of action of MI-219 involves its ability to bind to the MDM2 protein and inhibit its activity. This leads to the activation of p53 and the induction of cell death in cancer cells. MI-219 has also been shown to have a range of other effects on cellular processes, including the regulation of gene expression and the modulation of signaling pathways.
Biochemical and Physiological Effects:
MI-219 has been shown to have a range of biochemical and physiological effects, including the induction of cell death in cancer cells, the regulation of gene expression, and the modulation of signaling pathways. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MI-219 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful tool for studying cancer biology and developing new cancer treatments. However, one limitation of using MI-219 is its relatively low potency compared to other MDM2 inhibitors.
Zukünftige Richtungen
There are several potential future directions for research on MI-219. One area of interest is the development of more potent MDM2 inhibitors that could be used in cancer therapy. Another area of interest is the investigation of the effects of MI-219 on other cellular processes, such as autophagy and DNA damage response. Additionally, there is potential for the use of MI-219 in combination with other cancer therapies to enhance their effectiveness.
Synthesemethoden
The synthesis of MI-219 involves several steps, including the use of various reagents and solvents. The process begins with the preparation of 1-methyl-3-nitroindole, which is then reduced to 1-methylindole. This compound is then reacted with 4-bromo-N-(2-chloroethyl)benzamide to form 2-(1-methylindol-3-yl)-N-[4-(2-chloroethyl)phenyl]acetamide. Finally, this compound is treated with morpholine to give the desired product, 2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
MI-219 has been studied for its potential applications in cancer research. Specifically, it has been shown to inhibit the activity of MDM2, a protein that plays a role in regulating the activity of the tumor suppressor protein p53. By inhibiting MDM2, MI-219 can lead to the activation of p53 and the induction of cell death in cancer cells.
Eigenschaften
IUPAC Name |
2-(1-methylindol-3-yl)-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-25-17-19(21-4-2-3-5-22(21)25)16-23(27)24-20-8-6-18(7-9-20)10-11-26-12-14-28-15-13-26/h2-9,17H,10-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEOUPBEZWFSFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)CCN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-difluorophenoxy)-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B7552247.png)

![N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7552260.png)
![4-[2-(4-Piperidin-1-ylsulfonylphenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7552274.png)
![[1-(3,4-difluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B7552278.png)
![1-(2-fluorophenyl)-N-[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7552289.png)
![5-bromo-N-methyl-N-[2-[methyl-[[2-(trifluoromethyl)phenyl]methyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7552301.png)
![N-[1-(cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7552308.png)
![2-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4-methyl-N-[2-(oxolan-2-yl)-3H-benzimidazol-5-yl]pentanamide](/img/structure/B7552310.png)
![N-[3-[4-(cyclopropylmethyl)piperazin-1-yl]phenyl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B7552317.png)
![3-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7552324.png)
![N-(5-chloropyridin-2-yl)-1-[4-cyano-3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7552349.png)
![1-(3,5-difluorophenyl)-5-oxo-N-[5-(thiophen-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B7552355.png)
![2-[[2-(3,4-Dichlorophenyl)propan-2-ylamino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7552365.png)